

A Technical Guide to Adenine-13C5,15N5: Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Adenine-13C5,15N5	
Cat. No.:	B12363940	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Adenine-13C5,15N5**, a stable isotope-labeled compound crucial for metabolic research and drug development. We will delve into its suppliers, catalog information, and its application in elucidating complex biological pathways. This guide also offers a foundational experimental protocol for its use in metabolic flux analysis, alongside visualizations of key metabolic pathways involving adenine.

Introduction to Stable Isotope Tracing with Adenine-13C5,15N5

Stable isotope-labeled compounds, such as **Adenine-13C5,15N5**, are powerful tools in metabolomics and metabolic flux analysis (MFA). By replacing standard carbon (12 C) and nitrogen (14 N) atoms with their heavier, non-radioactive isotopes (13 C and 15 N), researchers can trace the metabolic fate of adenine through various biochemical pathways. This allows for the precise measurement of metabolic pathway activities and the elucidation of cellular responses to various stimuli or therapeutic interventions. Adenine, as a fundamental component of nucleotides (ATP, ADP, AMP), cofactors (NAD, FAD), and nucleic acids (DNA, RNA), is central to cellular bioenergetics, signaling, and proliferation. The dual labeling of adenine with both 13 C and 15 N provides a more detailed and constrained analysis of its metabolic transformations.

Supplier and Catalog Information



Adenine-13C5,15N5 is a specialized chemical offered by a limited number of suppliers. The primary supplier identified is MedChemExpress. For researchers interested in singly labeled isotopes or related labeled compounds, other reputable suppliers include Cambridge Isotope Laboratories, Invivochem, and Santa Cruz Biotechnology. Below is a summary of available isotopically labeled adenine and adenosine compounds.

Product Name	Supplier	Catalog Number	Purity	Available Quantities
Adenine- 13C5,15N5	MedChemExpres s	HY-B0152S2	>98%	1 mg, 5 mg, 10 mg
Adenine-13C5	MedChemExpres s	HY-B0152S3	>98%	1 mg, 5 mg, 10 mg
Adenine-15N5	MedChemExpres s	HY-B0152S4	>98%	1 mg, 5 mg, 10 mg
Adenosine (ribose-13C5, 98%)	Cambridge Isotope Labs	CLM-3678	97%	50 mg, 100 mg
Adenosine-15N5	MedChemExpres s	HY-B0228S11	99.9%	1 mg, 5 mg, 10 mg
Adenosine 5'- triphosphate (¹³ C ₁₀ , ¹⁵ N ₅)	Cambridge Isotope Labs	CNLM-4265-CA	90% (in solution)	Inquire

Experimental Protocol: Metabolic Flux Analysis Using Adenine-13C5,15N5

The following is a generalized protocol for a metabolic flux analysis experiment using **Adenine-13C5,15N5** in cultured cells. This protocol should be optimized based on the specific cell type and experimental goals.

Cell Culture and Isotope Labeling



- Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
- Media Preparation: Prepare cell culture medium containing Adenine-13C5,15N5 at a known concentration. The concentration will depend on the specific experimental design and the natural abundance of adenine in the base medium.
- Isotopic Labeling: Once cells have adhered and are growing, replace the standard medium with the isotope-containing medium.
- Incubation: Culture the cells in the labeling medium for a sufficient period to achieve isotopic steady-state. This time will vary depending on the cell line's doubling time and the turnover rate of the metabolic pathways of interest. It is recommended to perform a time-course experiment to determine the optimal labeling duration.

Metabolite Extraction

- Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with icecold phosphate-buffered saline (PBS).
- Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.
- Cell Lysis and Collection: Scrape the cells and collect the cell lysate.
- Centrifugation: Centrifuge the lysate to pellet protein and cell debris.
- Sample Collection: Collect the supernatant containing the polar metabolites.

Mass Spectrometry Analysis

- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
- Chromatographic Separation: Separate the metabolites using an appropriate chromatography method, such as hydrophilic interaction liquid chromatography (HILIC).



 Mass Spectrometry Detection: Analyze the eluting metabolites in the mass spectrometer to determine the mass isotopologue distribution (MID) for adenine and its downstream metabolites. The MID reveals the extent of ¹³C and ¹⁵N incorporation.

Data Analysis and Interpretation

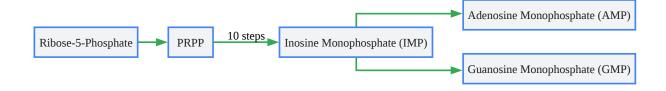
- Data Processing: Process the raw mass spectrometry data to identify and quantify the different isotopologues of adenine-containing metabolites.
- Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to calculate the metabolic fluxes through the relevant pathways. This involves fitting the experimental MID data to a metabolic network model.
- Pathway Visualization: Map the calculated fluxes onto metabolic pathway diagrams to visualize the flow of adenine through the network.

Adenine Metabolic Pathways

Adenine metabolism is a complex network of interconnected pathways, including de novo synthesis, salvage, and catabolism. Understanding these pathways is essential for interpreting data from stable isotope tracing experiments.

De Novo Purine Synthesis

The de novo pathway synthesizes purines from simpler precursors. The workflow culminates in the production of inosine monophosphate (IMP), which is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).



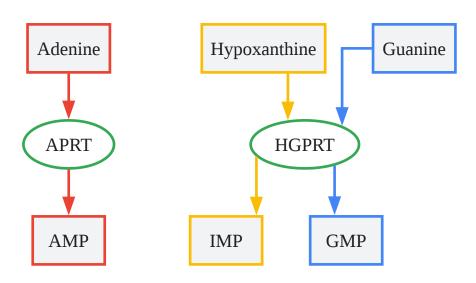
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Caption: De Novo Purine Synthesis Pathway.



Purine Salvage Pathway

The salvage pathway recycles purine bases from the degradation of nucleotides and nucleic acids, which is a more energy-efficient process than de novo synthesis. Adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are key enzymes in this pathway.



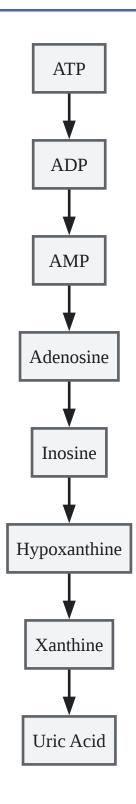
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Caption: Purine Salvage Pathway.

Adenine Catabolism and Interconversion

Adenine nucleotides are interconverted to maintain cellular energy charge and are ultimately catabolized to uric acid for excretion.





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Caption: Adenine Catabolism Pathway.

Conclusion



Adenine-13C5,15N5 is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism. Its use in stable isotope tracing studies allows for the precise quantification of metabolic fluxes and provides a detailed understanding of how cells utilize adenine. This technical guide serves as a starting point for incorporating this powerful reagent into your research, from sourcing the compound to designing and interpreting metabolic flux experiments. As our understanding of the metabolic underpinnings of health and disease continues to grow, the application of stable isotope-labeled compounds like Adenine-13C5,15N5 will undoubtedly play a pivotal role in future discoveries and the development of novel therapeutic strategies.

 To cite this document: BenchChem. [A Technical Guide to Adenine-13C5,15N5: Applications in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363940#adenine-13c5-15n5-supplier-and-catalog-information]

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